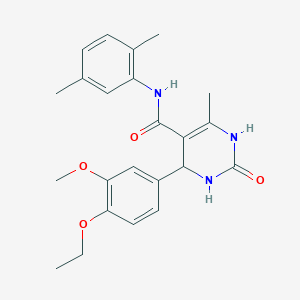

N-(2,5-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the tetrahydropyrimidine-carboxamide family, characterized by a six-membered dihydropyrimidine ring fused with a carboxamide group. Key structural features include:

- Amide substituent: A 2,5-dimethylphenyl group attached to the carboxamide nitrogen.

- Position 4 substitution: A 4-ethoxy-3-methoxyphenyl group, introducing both ethoxy (electron-donating) and methoxy (polar) functionalities.

- Methyl group at position 6: Enhances steric bulk and lipophilicity.

- Oxo group at position 2: Stabilizes the tetrahydropyrimidine ring through resonance.

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c1-6-30-18-10-9-16(12-19(18)29-5)21-20(15(4)24-23(28)26-21)22(27)25-17-11-13(2)7-8-14(17)3/h7-12,21H,6H2,1-5H3,(H,25,27)(H2,24,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNVOBQEBWCYOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=C(C=CC(=C3)C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the tetrahydropyrimidine class, which has garnered attention for its potential biological activities. This article focuses on its biological activity, particularly its antimicrobial properties and other pharmacological effects based on diverse research findings.

The compound's molecular formula is with a molecular weight of 409.5 g/mol. The structure features a tetrahydropyrimidine core that is known for various biological activities.

Antimicrobial Activity

Research indicates that compounds containing the pyrimidine moiety exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have been shown to possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 66 µM |

| Compound B | E. coli | 32 µM |

| This compound | TBD |

The specific MIC for this compound has yet to be determined but is anticipated to be comparable to other tested pyrimidine derivatives.

Cytotoxicity and Antitumor Activity

The compound's potential antitumor activity is also noteworthy. Studies on related tetrahydropyrimidine derivatives have shown promising results against various cancer cell lines. For example, certain derivatives have demonstrated selective cytotoxicity against HeLa and HepG2 cells .

Table 2: Antitumor Activity of Tetrahydropyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | HeLa | 45 |

| Compound D | HepG2 | 50 |

| This compound | TBD |

Structure-Activity Relationship (SAR)

The biological activity of tetrahydropyrimidines is often influenced by structural modifications. Studies suggest that substituents at specific positions on the phenyl rings can enhance antimicrobial and antitumor activity. For example:

- Hydrophobic groups at positions 3 and 4 on the aniline group have been shown to increase anti-pol III activities significantly .

Case Studies

A study conducted by Menozzi et al. synthesized various pyrimidine derivatives and evaluated their antibacterial properties. The findings indicated that modifications in the aromatic substituents led to enhanced activity against Gram-positive bacteria . Another investigation into the antitumor effects of related compounds revealed that structural variations could lead to significant differences in potency against cancer cell lines .

Scientific Research Applications

Unfortunately, the provided search results do not offer specific applications or case studies for the compound N-(2,5-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. However, the search results do provide some information regarding the compound's properties and related research areas.

Chemical Properties and Identifiers:

Potential Research Areas (Inferred from Related Compounds):

- Oligonucleotide Modification: Research on modified oligonucleotides, like 2'-O-methyl and methylphosphonate derivatives, explores their resistance to cellular nucleases for antigene or antisense applications .

- Anticancer Drug Synergism: Studies combining chemotherapeutic agents like cis-diamminedichloroplatinum(II) (cisplatin) with other compounds to enhance anti-tumor effects . For example, combining cis-platin and ε-viniferin shows increased apoptotic effects on cancer cells .

- Pyrimidine Derivatives: The search results mention pyrimidine derivatives, which have diverse biological activities. One such compound is ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

- Naphthyridine Carboxylate: The search results also mention related compounds such as 2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate .

Comparison with Similar Compounds

Substituent Variations in the Amide Group

Implications :

Position 4 Aromatic Substitution Patterns

The position 4 aryl group is critical for molecular recognition. Key analogues include:

- : N-(2,5-dimethoxyphenyl)-4-(2-chlorophenyl)-6-methyl-2-sulfanylidene-tetrahydropyrimidine-5-carboxamide

Structural and Crystallographic Insights

- Ring puckering : The tetrahydropyrimidine ring adopts a boat conformation, as inferred from related structures in . Substituents at position 4 influence puckering amplitude, altering molecular shape .

Pharmacological and Physicochemical Properties (Inferred)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.